molecular formula C13H14N2 B13884107 N-(isoquinolin-5-ylmethyl)cyclopropanamine

N-(isoquinolin-5-ylmethyl)cyclopropanamine

Cat. No.: B13884107
M. Wt: 198.26 g/mol
InChI Key: FPJQAVPEIDQYHA-UHFFFAOYSA-N
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Description

N-(isoquinolin-5-ylmethyl)cyclopropanamine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry . The compound features a cyclopropanamine group attached to an isoquinoline moiety, making it a unique structure with potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-ylmethyl)cyclopropanamine typically involves the cyclization of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, often employs metal-catalyzed processes. Rhodium-catalyzed cyclization and palladium-catalyzed reactions are commonly used due to their efficiency and high yields . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-5-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(isoquinolin-5-ylmethyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(isoquinolin-5-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as LSD1. LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in gene expression regulation. By inhibiting LSD1, the compound can alter gene expression patterns, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(isoquinolin-5-ylmethyl)cyclopropanamine is unique due to its specific structure, which combines the isoquinoline moiety with a cyclopropanamine group. This unique structure contributes to its specific interactions with molecular targets like LSD1, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(isoquinolin-5-ylmethyl)cyclopropanamine

InChI

InChI=1S/C13H14N2/c1-2-10-8-14-7-6-13(10)11(3-1)9-15-12-4-5-12/h1-3,6-8,12,15H,4-5,9H2

InChI Key

FPJQAVPEIDQYHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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